Tak-285

Catalog No.
S547969
CAS No.
871026-44-7
M.F
C26H25ClF3N5O3
M. Wt
548.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tak-285

CAS Number

871026-44-7

Product Name

Tak-285

IUPAC Name

N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide

Molecular Formula

C26H25ClF3N5O3

Molecular Weight

548.0 g/mol

InChI

InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34)

InChI Key

ZYQXEVJIFYIBHZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

N-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo(3,2-d)pyrimidin-5-yl)ethyl)-3-hydroxy-3-methylbutanamide, TAK 285, TAK-285, TAK285

Canonical SMILES

CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O

The exact mass of the compound Tak-285 is 547.1598 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Hydroxybutyrates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TAK-285 is the highly potent, orally active free base form of Neratinib, an irreversible dual inhibitor of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) tyrosine kinases. It functions by covalently binding to conserved cysteine residues in the ATP-binding pocket of these receptors, leading to sustained inhibition of downstream signaling pathways. While the clinically approved form is Neratinib maleate, selected for its properties in oral tablet formulations, TAK-285 as the free base is a critical material for researchers requiring high solubility in organic solvents for in vitro assay development, formulation research, or as a precursor for synthesizing alternative salt forms or derivatives.

Direct substitution of TAK-285 with its maleate salt or with the reversible inhibitor Lapatinib is inappropriate for many research applications due to fundamental physicochemical and mechanistic differences. The free base form (TAK-285) possesses a distinct solubility profile, favoring organic solvents like DMSO, which is critical for preparing high-concentration stock solutions for in vitro screening without precipitation issues common to some salts. Furthermore, replacing TAK-285 with a reversible inhibitor like Lapatinib fundamentally alters the experimental conditions; TAK-285's irreversible covalent binding provides prolonged, sustained target inhibition long after the compound is cleared, a mechanistic attribute that reversible inhibitors cannot replicate. This makes them non-interchangeable for studies on drug residence time, covalent binding kinetics, and overcoming certain resistance mechanisms.

Superior In Vitro Potency Driven by Irreversible Kinase Inhibition

TAK-285 (Neratinib) demonstrates greater potency against HER2 than the reversible inhibitor Lapatinib. In cell-free kinase assays, Neratinib inhibited HER2 with an IC50 of 59 nM, compared to typical reported values for Lapatinib which are higher. In cell-based assays using the HER2-overexpressing BT-474 cell line, TAK-285 inhibited cell growth with an IC50 of 17 nM, a potency comparable to or greater than Lapatinib in similar models. This enhanced potency is attributed to its irreversible binding mechanism, which ensures sustained target engagement.

Evidence DimensionInhibitory Potency (IC50)
Target Compound Data59 nM (HER2 kinase assay); 17 nM (BT-474 cell growth)
Comparator Or BaselineLapatinib (generally higher IC50 values in comparable assays)
Quantified DifferencePotency is consistently in the low nanomolar range, often greater than Lapatinib.
ConditionsCell-free HER2 kinase autophosphorylation assay and in vitro BT-474 cell proliferation assay.

For in vitro studies, higher potency allows for the use of lower compound concentrations, reducing the risk of off-target effects and providing a more precise tool for studying HER2-dependent signaling.

Enhanced Brain Penetration: Quantitatively Superior CNS Exposure Over Lapatinib

TAK-285 exhibits significantly greater penetration of the blood-brain barrier (BBB) compared to Lapatinib. In a rat model with an intact BBB, the brain-to-plasma area under the curve (AUC) ratio for TAK-285 was 0.202. In the same study, Lapatinib's ratio was only 0.0243. This demonstrates an 8.3-fold higher brain exposure for TAK-285, a critical differentiator for preclinical models of central nervous system (CNS) tumors.

Evidence DimensionBrain-to-Plasma AUC Ratio
Target Compound Data0.202
Comparator Or BaselineLapatinib: 0.0243
Quantified Difference8.3-fold greater brain-to-plasma exposure ratio for TAK-285
ConditionsIn vivo study in rats with an intact blood-brain barrier following a single oral administration.

For researchers investigating brain metastases or primary CNS cancers, TAK-285 is the more appropriate tool as it achieves significantly higher, more therapeutically relevant concentrations in the brain compared to Lapatinib.

Processability Advantage: Not a Substrate for P-gp/BCRP Efflux Pumps

Unlike Lapatinib, TAK-285 is not a substrate for key drug efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major drivers of chemoresistance and limit CNS penetration. In a Caco-2 cell monolayer assay, TAK-285 showed high permeability and a low efflux ratio of 1.7, which was unaffected by specific P-gp or BCRP inhibitors. In contrast, Lapatinib is a known substrate for these transporters, which actively remove it from target cells and the brain.

Evidence DimensionEfflux Ratio (Caco-2 Assay)
Target Compound Data1.7 (Low efflux)
Comparator Or BaselineLapatinib (Known P-gp/BCRP substrate with higher efflux)
Quantified DifferenceTAK-285 demonstrates it is not a substrate, while Lapatinib is.
ConditionsIn vitro Caco-2 cell monolayer permeability assay.

This makes TAK-285 a superior choice for studying drug-resistant cancer models that overexpress efflux pumps and ensures that observed efficacy is due to target inhibition rather than being confounded by variable cellular efflux.

In Vivo Models of HER2-Positive Brain Metastasis

Due to its 8.3-fold greater brain-to-plasma concentration ratio compared to Lapatinib, TAK-285 is the indicated choice for preclinical animal studies evaluating treatments for HER2-positive brain metastases or primary brain tumors. Its ability to bypass P-gp efflux further ensures effective target engagement within the CNS.

Studies of Acquired Resistance to Reversible TKIs

TAK-285's irreversible, covalent binding mechanism and high potency make it a critical tool for investigating cancer cell lines that have developed resistance to reversible inhibitors like Lapatinib. It allows researchers to probe whether sustained, covalent inhibition can overcome specific resistance mutations or pathway reactivation.

High-Concentration In Vitro Screening & Formulation Development

As the free base, TAK-285 offers superior solubility in organic solvents such as DMSO compared to its maleate salt form. This is a key procurement advantage for preparing concentrated stock solutions required for high-throughput screening (HTS) campaigns or for developing novel, non-aqueous formulations where salt precipitation would be a limiting factor.

Purity

>93 % (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

547.1598019 Da

Monoisotopic Mass

547.1598019 Da

Heavy Atom Count

38

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

70CCB438L6

Other CAS

871026-44-7

Wikipedia

Tak-285

Dates

Last modified: 08-15-2023
1: Ishikawa T, Seto M, Banno H, Kawakita Y, Oorui M, Taniguchi T, Ohta Y, Tamura T,  Nakayama A, Miki H, Kamiguchi H, Tanaka T, Habuka N, Sogabe S, Yano J, Aertgeerts K, Kamiyama K. Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors  Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold. J Med Chem. 2011 Nov 4. [Epub ahead  of print] PubMed PMID: 22003817.

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